molecular formula C10H18ClN3O2 B2507936 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride CAS No. 2460749-87-3

3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride

Cat. No. B2507936
CAS RN: 2460749-87-3
M. Wt: 247.72
InChI Key: YDDOOGZASAELJT-UHFFFAOYSA-N
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Description

The compound 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride is a derivative of the 1,3,8-triazaspiro[4.5]decane-2,4-dione family. These compounds are characterized by a spiroconnected structure that includes a piperidine hydantoin moiety. The specific compound is not directly mentioned in the provided papers, but its structural relatives have been synthesized and evaluated for biological activities such as myelostimulation and antimicrobial effects.

Synthesis Analysis

The synthesis of related 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been achieved through the Strecker reaction of cyanohydrin with ammonium carbonate . This method has proven to be efficient for producing compounds with myelostimulating activity. Another synthesis approach for similar compounds, specifically 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, involves methods that yield high-purity products without the need for additional purification . Additionally, the oxidative spiro-bromocyclization of N-arylpropiolamide mediated by ZnBr2 has been used to synthesize 3-bromo-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione derivatives .

Molecular Structure Analysis

The molecular structure of this compound would likely resemble the structures of the compounds mentioned in the papers, which are characterized by a spirocyclic framework. This framework is a result of the fusion of two cyclic systems, typically a piperidine ring and a hydantoin ring, through a single carbon atom. The presence of triaza indicates the inclusion of nitrogen atoms in the ring system, which are essential for the biological activity of these molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for introducing functional groups that confer biological activity. The Strecker reaction mentioned in the synthesis of myelostimulators and the oxidative spiro-bromocyclization are key reactions that lead to the formation of the spirocyclic structure. These reactions also allow for the introduction of various substituents that can alter the physical, chemical, and biological properties of the final compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly provided, we can infer from the related compounds that these properties are influenced by the spirocyclic structure and the substituents present. The compounds synthesized in the papers exhibit properties that make them suitable for biological evaluation, such as myelostimulating activity and antimicrobial activity . The efficiency of the synthesis methods also suggests that these compounds have stable structures that can be obtained in high yields and purity.

Scientific Research Applications

Antimicrobial and Detoxification Applications

A study by Ren et al. (2009) explored the use of a derivative of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione for antimicrobial and detoxification purposes. They synthesized a new N-halamine precursor, which was bonded onto cotton fabrics. This application demonstrated significant antimicrobial efficacies against bacteria like Staphylococcus aureus and Escherichia coli, and it also showed potential in oxidizing toxic compounds (Ren et al., 2009).

Treatment of Anemia

Váchal et al. (2012) discovered that derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-diones, closely related to the compound , act as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase (PHD), an enzyme family crucial for the treatment of anemia. They noted that these derivatives effectively upregulated erythropoietin, highlighting their potential in treating anemia (Váchal et al., 2012).

Anticonvulsant Activity

Obniska et al. (2006) evaluated the anticonvulsant and neurotoxic properties of a series of derivatives of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione. These compounds displayed significant anticonvulsant activity in various tests, suggesting their potential in treating seizure disorders (Obniska et al., 2006).

Synthesis and Antimicrobial Activity

Krolenko et al. (2015, 2016) reported the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives and their antimicrobial activity. These studies contribute to understanding the synthetic pathways and potential antimicrobial applications of similar compounds (Krolenko et al., 2015); (Krolenko et al., 2016).

Myelostimulating Activity

Yu et al. (2018) synthesized spiroconnected N-alkoxyalkylpiperidine hydantoins, including 1,3,8-triazaspiro[4.5]decane-2,4-diones. These compounds showed myelostimulating activity, significantly accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis (Yu et al., 2018).

Selective Antagonists for Receptors

Weinhardt et al. (1996) explored derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione as selective ligands for the 5-HT2C receptor. Their research outlined a brief structure-activity relationship for this series, contributing to our understanding of receptor affinity and potential therapeutic applications (Weinhardt et al., 1996).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2.ClH/c1-2-7-13-8(14)10(12-9(13)15)3-5-11-6-4-10;/h11H,2-7H2,1H3,(H,12,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDOOGZASAELJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCNCC2)NC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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